Levofacetoperane
Overview
Description
Levofacetoperane is a psychostimulant developed by Rhône-Poulenc in the 1950s . It has been used as an antidepressant and anorectic . It is also known as a sympathomimetic central nervous system stimulant and is commonly used to treat depression .
Molecular Structure Analysis
The molecular formula of Levofacetoperane is C14H19NO2 . Its molar mass is 233.311 g·mol −1 . The IUPAC name is [®-phenyl-[(2R)-piperidin-2-yl]methyl] acetate .Scientific Research Applications
Background on Levofacetoperane
Levofacetoperane (NLS-3 or (R, R) Phacetoperane) is a reverse ester of methylphenidate, a psychostimulant known for treating attention-deficit/hyperactivity disorder (ADHD) since the 1950s. It was initially launched for the treatment of obesity and depression and gained popularity as a psychiatric medication (Konofal et al., 2023).
Research Findings
- Binding Profile and Therapeutic Uses : Studies aimed to characterize the binding profile of NLS-3 using in vitro and in vivo assays to hypothesize potential therapeutic uses. The binding profile assay confirmed the potential benefit of phacetoperane with a higher benefit/risk compared to other stimulants. Levofacetoperane synthesis involved phenylketone, also used for methylphenidate synthesis, allowing the individualization of several previously unsynthesized enantiomers (Konofal et al., 2023).
- Clinical Use and Tolerability : Levofacetoperane was found to be generally well-tolerated in clinical use involving almost a thousand children and adolescents in large dose ranges, showing fewer side effects compared to comparative treatments. This suggests its potential as a safer and more potent alternative for patients with ADHD (Konofal et al., 2023).
properties
IUPAC Name |
[(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11(16)17-14(12-7-3-2-4-8-12)13-9-5-6-10-15-13/h2-4,7-8,13-15H,5-6,9-10H2,1H3/t13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPLVPRTTWIDNL-ZIAGYGMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1CCCCN1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179295 | |
Record name | Levofacetoperane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Levofacetoperane | |
CAS RN |
24558-01-8 | |
Record name | Levophacetoperane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24558-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levofacetoperane [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024558018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levofacetoperane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOFACETOPERANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SZ9ZII529 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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